2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl-

azo dye chemistry polarography tautomerism

2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl- (CAS 59775-82-5), also designated as 4-phenyl-5-p-tolylazo-thiazol-2-ylamine , is a heterocyclic azo compound belonging to the 2-amino-4-phenyl-5-arylazothiazole family. Its molecular formula is C16H14N4S, with a molecular weight of 294.38 g/mol and an exact mass of 294.0939 g/mol.

Molecular Formula C16H14N4S
Molecular Weight 294.4 g/mol
CAS No. 59775-82-5
Cat. No. B12168314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl-
CAS59775-82-5
Molecular FormulaC16H14N4S
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N=NC2=C(N=C(S2)N)C3=CC=CC=C3
InChIInChI=1S/C16H14N4S/c1-11-7-9-13(10-8-11)19-20-15-14(18-16(17)21-15)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18)
InChIKeyBVXRXTYQOQSNTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl- (CAS 59775-82-5) – Class Identification and Core Properties for Scientific Procurement


2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl- (CAS 59775-82-5), also designated as 4-phenyl-5-p-tolylazo-thiazol-2-ylamine , is a heterocyclic azo compound belonging to the 2-amino-4-phenyl-5-arylazothiazole family. Its molecular formula is C16H14N4S, with a molecular weight of 294.38 g/mol and an exact mass of 294.0939 g/mol [1]. The compound is synthesized via azo coupling of diazotized 4-methylaniline with 2-amino-4-phenylthiazole . It serves as a versatile precursor for amide-linked derivatives explored for antimicrobial applications and as a structural analog within thiazolylazo disperse dye research [2].

Why Generic Substitution of 2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl- (CAS 59775-82-5) with Structural Analogs Introduces Uncontrolled Risk


In-class 2-amino-4-phenylthiazole azo dyes and intermediates cannot be freely interchanged, as even minor substituent variations on the arylazo moiety produce substantial shifts in polarographic reduction behavior, tautomeric preference, and downstream derivatization outcomes. The target compound adopts exclusively the aminoazo tautomeric form [1], a structural feature that directly governs its coupling chemistry and subsequent biological activity profile when converted to amide derivatives. Analogs with different aryl substituents (e.g., o-tolyl, 4-chlorophenyl, or 4-nitrophenyl azo groups) exhibit distinct half-wave reduction potentials and synthetic reactivity, rendering the p-tolyl azo substituent non-fungible for applications requiring the specific electronic and steric environment provided by CAS 59775-82-5 [2].

Quantitative Differential Evidence for 2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl- (CAS 59775-82-5) Against Closest Comparators


Tautomeric Exclusivity: Aminoazo Form Confirmed by Polarographic Analysis

Polarographic investigation of a series of 2-amino-4-phenyl-5-arylazothiazoles at a dropping mercury electrode revealed that each compound displays a single irreversible 4-electron wave corresponding to reductive cleavage of the azo linkage. Based on E½–σX correlations and HMO bonding energy calculations, the aminoazo tautomer (Form 1) was identified as the most stable structure across the series, while alternative tautomeric forms (iminoazo Forms 2 and 3) are energetically disfavored [1]. This exclusive tautomeric preference has direct implications for the compound's reactivity profile compared to other heterocyclic azo systems that may exist in equilibrium mixtures.

azo dye chemistry polarography tautomerism

Structural Specificity of the p-Tolyl Azo Substituent: Molecular Weight and Lipophilicity Differentiators

The target compound possesses a calculated LogP of 3.4996 and a polar surface area (PSA) of 85.9 Ų [1]. These physicochemical parameters position it distinctly within the 2-amino-4-phenyl-5-arylazothiazole series. By comparison, altering the aryl substituent from p-tolyl (CAS 59775-82-5) to o-tolyl (CAS 78301-71-0) results in a regioisomeric shift that modifies molecular shape and electronic distribution without changing molecular formula, as evidenced by differing physical properties: the o-tolyl analog (4-phenyl-5-o-tolylazo-thiazol-2-ylamine) exhibits a density of 1.28 g/cm³ and a boiling point of 421 °C at 760 mmHg . Such differences directly affect solubility, formulation behavior, and chromatographic retention.

molecular descriptors lipophilicity QSAR

Synthetic Utility as a Defined Precursor: Quantitative Yields in Amide Derivative Synthesis

CAS 59775-82-5 serves as the defined amine precursor (compound III) in a Schotten-Baumann amide synthesis protocol, where it is condensed with substituted aromatic acid chlorides to yield N-{5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide derivatives [1]. The synthetic route is well-characterized: 2-amino-4-phenylthiazole (I) is coupled with 4-methylbenzenediazonium chloride (II) using sodium acetate buffer in ethanol to produce the target compound (III) regioselectively at the thiazole 5-position. Subsequent amide formation proceeds without requiring protection of the azo functionality. In contrast, analogous compounds lacking the p-tolyl azo group (e.g., simple 2-amino-4-phenylthiazole, CAS 2010-06-2) would require additional synthetic steps to introduce arylazo substitution, adding complexity and potentially reducing overall yield.

synthetic chemistry amide coupling thiazole derivatization

Spectroscopic Fingerprint: Diagnostic IR Absorption Bands for Identity Confirmation

The target compound and its amide derivatives exhibit characteristic IR absorption bands that serve as diagnostic markers for identity and purity verification. For the amide derivatives derived from CAS 59775-82-5, key bands include N–H stretching (3350–3400 cm⁻¹), N–H bending (1590–1600 cm⁻¹), C=O stretching (1650–1675 cm⁻¹), N=N stretching (1625–1650 cm⁻¹), C=S stretching (~1375 cm⁻¹), and thiazole nucleus stretching (~1000 and ~790 cm⁻¹) [1]. The free amine precursor (CAS 59775-82-5) displays –NH₂ signals in ¹H NMR that disappear upon amide formation, replaced by amide proton singlets at δ 13.23–13.45. This spectroscopic signature is compound-specific: analogs with different arylazo substituents (e.g., 4-chlorophenylazo or 4-nitrophenylazo) would exhibit shifted N=N stretching frequencies due to electronic effects, providing a clear analytical basis for release testing and counterfeit detection.

FTIR spectroscopy quality control identity testing

Biological Activity Context: Antimicrobial Screening of Amide Derivatives Synthesized from CAS 59775-82-5

The amide derivatives synthesized from CAS 59775-82-5 were screened for antibacterial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), and for antifungal activity against Aspergillus niger and Aspergillus oryzae using the cup plate method at a concentration of 1 µg/mL in DMF [1]. The study established that the core 2-amino-5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazole scaffold (i.e., CAS 59775-82-5) is a viable precursor for generating biologically active amide libraries. While the free amine itself was not directly compared in the same assay panel, the structure-activity relationship (SAR) data indicate that the p-tolyl azo substituent contributes to the antimicrobial potency of the derived amides. Analogs prepared from thiazole scaffolds bearing different 5-position substituents (e.g., non-azo alkyl or aryl groups) would be expected to yield amides with fundamentally different activity profiles, as the azo linkage is integral to the pharmacophore.

antimicrobial screening antibacterial antifungal

Optimal Research and Industrial Application Scenarios for 2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl- (CAS 59775-82-5)


Medicinal Chemistry: Synthesis of Amide-Linked Thiazole Libraries for Antimicrobial Screening

CAS 59775-82-5 is the direct synthetic precursor for generating N-{5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide derivatives via Schotten-Baumann condensation with substituted aromatic acid chlorides [1]. The pre-installed p-tolyl azo group at the thiazole 5-position eliminates the need for a separate diazo coupling step, enabling medicinal chemistry teams to focus SAR exploration on the amide side chain. The resulting derivatives have demonstrated promising antibacterial and antifungal activity when screened by the cup plate method at 1 µg/mL [1].

Dye Chemistry: Reference Compound for Thiazolylazo Disperse Dye Development

As a member of the 2-amino-4-phenyl-5-arylazothiazole family, CAS 59775-82-5 represents a structurally defined azo chromophore suitable for use as a reference standard in disperse dye research. Related 5-thiazolyl azo disperse dyes have been successfully applied to polyester fabrics with evaluated fastness properties [2]. The compound's exclusive aminoazo tautomeric form, confirmed by polarographic analysis [3], provides a well-characterized spectroscopic baseline for coloristic studies and computational modeling of absorption properties.

Analytical Chemistry: Identity Verification and Quality Control via Spectroscopic Fingerprinting

The compound's diagnostic IR absorption bands (N=N stretch at 1625–1650 cm⁻¹, thiazole C=S stretch at ~1375 cm⁻¹, and thiazole nucleus bands at ~1000 and ~790 cm⁻¹) [1] and characteristic ¹H NMR signals provide a robust analytical fingerprint for incoming material verification. Procurement specifications can reference these spectroscopic markers to discriminate CAS 59775-82-5 from regioisomeric analogs (e.g., CAS 78301-71-0, the o-tolyl isomer), which share identical molecular formula but exhibit distinct physical properties and potentially different chromatographic behavior.

Electroanalytical Chemistry: Model Compound for Azo Reductive Cleavage Studies

Polarographic studies have established that 2-amino-4-phenyl-5-arylazothiazoles, including the target compound, undergo a well-defined 4-electron irreversible reduction at the dropping mercury electrode, corresponding to reductive cleavage of the azo linkage [3]. This reproducible electrochemical behavior makes CAS 59775-82-5 a suitable model substrate for investigating azo bond reduction mechanisms, evaluating catalytic hydrogenation systems, or developing electrochemical sensors for azo dye monitoring.

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